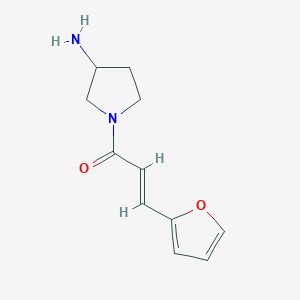
(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under reductive amination conditions.
Formation of the Enone Moiety: The enone moiety is introduced via an aldol condensation reaction between a furan-containing aldehyde and a suitable ketone.
Coupling of the Pyrrolidine and Enone Fragments: The final step involves coupling the pyrrolidine ring with the enone moiety through a Michael addition reaction, followed by purification to obtain the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
- Reduction
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Properties
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-9-5-6-13(8-9)11(14)4-3-10-2-1-7-15-10/h1-4,7,9H,5-6,8,12H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUXOUQEMSWLPT-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
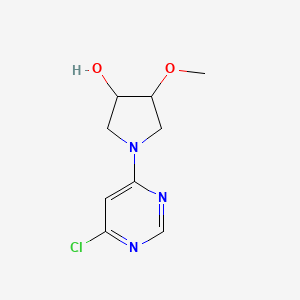
![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
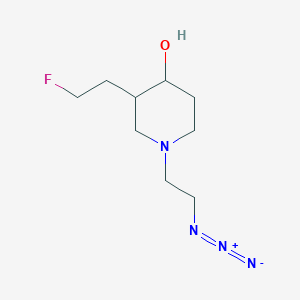
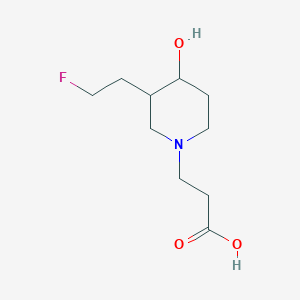
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)
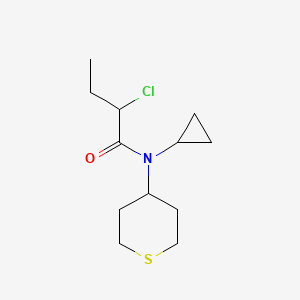
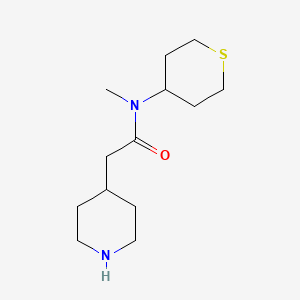

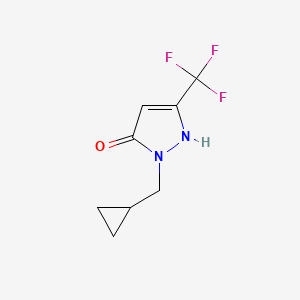
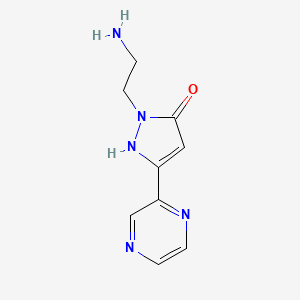
![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
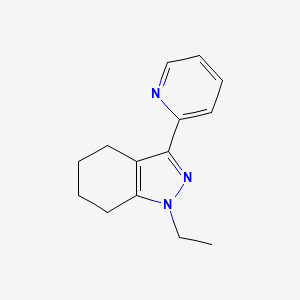
![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
